

Spectroscopic data of N-benzylpyrimidin-5-amine (NMR, IR, MS)

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Compound of Interest

Compound Name: **N-benzylpyrimidin-5-amine**

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An In-Depth Technical Guide to the Spectroscopic Characterization of **N-benzylpyrimidin-5-amine**

Abstract

N-benzylpyrimidin-5-amine (CAS No. 104479-78-9) is a heterocyclic amine that serves as a valuable scaffold in medicinal chemistry and materials science.^{[1][2]} Its structural integrity and purity are paramount for reproducible downstream applications, from drug discovery to the synthesis of complex organic materials. This technical guide provides a comprehensive analysis of the core spectroscopic techniques required for the unambiguous identification and characterization of **N-benzylpyrimidin-5-amine**: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into field-proven experimental protocols, interpret the resulting data with mechanistic explanations, and present a self-validating framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

N-benzylpyrimidin-5-amine possesses a molecular formula of C₁₁H₁₁N₃ and a monoisotopic mass of approximately 185.095 Da.^[3] The structure comprises a pyrimidine ring, a secondary amine linker, and a benzyl group. This unique combination of an electron-deficient aromatic heterocycle and an electron-rich benzyl moiety gives rise to a distinct spectroscopic fingerprint.

The following diagram illustrates the molecular structure with atom numbering for NMR assignment purposes.

Caption: Structure of **N-benzylpyrimidin-5-amine** with IUPAC numbering.

The logical workflow for comprehensive characterization involves sequential analysis by MS, IR, and NMR, ensuring orthogonal validation of the molecular structure.

Caption: Workflow for the spectroscopic validation of **N-benzylpyrimidin-5-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For **N-benzylpyrimidin-5-amine**, both ^1H and ^{13}C NMR are essential.

Experimental Protocol (NMR)

- Sample Preparation: Dissolve 5-10 mg of **N-benzylpyrimidin-5-amine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; DMSO-d_6 is often preferred for its ability to slow the exchange of the N-H proton, making it more readily observable.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.^[4]
- ^1H NMR Acquisition: Obtain a standard proton spectrum with 16-32 scans. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- ^{13}C NMR Acquisition: Obtain a proton-decoupled ^{13}C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.

^1H NMR Data Interpretation

The ^1H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Assignment	Predicted		Integration	Rationale
	Chemical Shift	Multiplicity		
Pyrimidine H-2, H-6	~8.5 - 8.8	Singlet / Doublet	2H	These protons are on a highly electron-deficient pyrimidine ring, causing a significant downfield shift. Their equivalence depends on the rotation around the C5-N bond.
Pyrimidine H-4	~8.9 - 9.1	Singlet	1H	Positioned between two nitrogen atoms, this proton is the most deshielded on the pyrimidine ring.
Benzyl Aromatic H (ortho, meta, para)	~7.2 - 7.4	Multiplet	5H	Typical chemical shift range for protons on an unsubstituted benzene ring. [5]
Amine N-H	~4.5 - 6.0 (variable)	Broad Singlet	1H	The chemical shift is highly dependent on solvent, concentration, and temperature. The signal can be confirmed by

its disappearance upon D_2O exchange.[6][7]

These protons are adjacent to both an aromatic ring and a nitrogen atom. Coupling to the N-H proton results in a doublet ($J \approx 5-6$ Hz). In N-benzylaniline, this signal appears at ~ 4.3 ppm.[4]

Benzyl CH_2 ~ 4.4 Doublet 2H

^{13}C NMR Data Interpretation

The ^{13}C NMR spectrum reveals the number of unique carbon environments.

Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Pyrimidine C-4, C-6	~157 - 160	These carbons are double-bonded to nitrogen, resulting in a strong deshielding effect.
Pyrimidine C-2	~150 - 153	Similar to C-4/C-6, this carbon is significantly deshielded by the adjacent nitrogen atoms.
Benzyl C-ipso (C-1')	~138 - 140	The quaternary carbon of the benzyl group attached to the CH_2 group. Its chemical shift is similar to that seen in N-benzyylaniline (~139.5 ppm). ^[5]
Pyrimidine C-5	~130 - 135	This carbon is attached to the amine nitrogen. While on an electron-deficient ring, its direct attachment to nitrogen provides some shielding relative to C-2/4/6.
Benzyl C-ortho, C-meta, C-para	~127 - 129	Typical range for unsubstituted aromatic carbons. ^[5] Aromatic amines show distinct shifts for these carbons, which can be used for detailed assignment. ^[8]
Benzyl CH_2 (C-7)	~48 - 50	This aliphatic carbon is deshielded by the adjacent nitrogen. The corresponding carbon in N-benzyylaniline is found at ~48.4 ppm. ^[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.^[9]

Experimental Protocol (IR)

- Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.
- Sample Preparation: Place a small amount of the solid **N-benzylpyrimidin-5-amine** directly onto the ATR crystal.
- Acquisition: Record the spectrum, typically from 4000 to 400 cm^{-1} . The data is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

IR Data Interpretation

The key is to identify characteristic absorption bands that correspond to specific bonds within the molecule.

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Rationale & Comments
3350 - 3310	N-H Stretch	Weak-Medium, Sharp	This single, relatively sharp peak is characteristic of a secondary amine (R ₂ NH).[10][11] Primary amines would show two bands, and tertiary amines would show none in this region.
3100 - 3000	Aromatic C-H Stretch	Medium	Indicates the presence of C-H bonds on both the pyrimidine and benzyl rings.
2950 - 2850	Aliphatic C-H Stretch	Medium	Corresponds to the stretching of the C-H bonds in the benzylic methylene (-CH ₂ -) group.
~1600, ~1580, ~1490, ~1450	C=C and C=N Ring Stretch	Medium-Strong	These absorptions are characteristic of aromatic and heteroaromatic ring systems. Pyrimidine derivatives show strong C=N stretching in this region.[9]
1335 - 1250	Aromatic C-N Stretch	Strong	This strong band is indicative of the C-N bond where the nitrogen is attached to

			an aromatic ring (the pyrimidine).[7][10]
900 - 675	C-H Out-of-Plane Bending	Strong	The pattern of these bands can sometimes help distinguish substitution patterns on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol (MS)

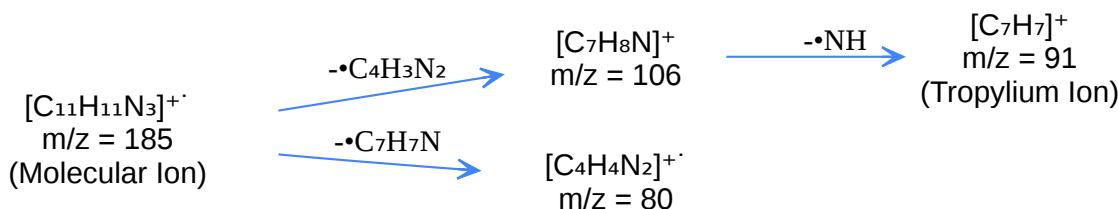
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the protonated molecule.[12]
- EI-MS Method:
 - Introduce a small sample into the instrument, where it is vaporized.
 - Bombard the gaseous molecules with high-energy electrons (typically 70 eV).[12]
 - Separate and detect the resulting ions based on their mass-to-charge ratio (m/z).
- ESI-MS Method (for High Resolution):
 - Dissolve the sample in a suitable solvent (e.g., methanol/water).
 - Infuse the solution into the ESI source to generate protonated molecules, $[M+H]^+$.
 - Analyze using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.[13]

MS Data Interpretation

The molecular formula $C_{11}H_{11}N_3$ dictates an odd nominal molecular weight (185 Da), which is consistent with the Nitrogen Rule (a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight).[6]

m/z (Mass-to-Charge Ratio)	Proposed Ion	Rationale & Comments
186.1026	$[M+H]^+$	The protonated molecular ion, typically the base peak in ESI-MS. High-resolution measurement of this ion confirms the elemental composition.[3]
185.0953	$[M]^{\cdot+}$	The molecular ion peak in EI-MS. Its presence confirms the molecular weight of the compound.
106	$[C_7H_8N]^+$	Result of α -cleavage, breaking the C-N bond between the methylene group and the pyrimidine ring. This fragment corresponds to the $[benzyl-NH]^+$ moiety.
91	$[C_7H_7]^+$	The tropylion ion, a very stable and common fragment from benzyl-containing compounds, formed by the loss of an amine radical from the m/z 106 fragment or directly from the molecular ion.
80	$[C_4H_4N_2]^+$	The pyrimidine radical cation, formed by cleavage of the C5-N bond.

The proposed fragmentation pathway below highlights the formation of the most stable and diagnostically significant ions.

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Caption: Proposed EI-MS fragmentation pathway for **N-benzylpyrimidin-5-amine**.

Conclusion

The structural characterization of **N-benzylpyrimidin-5-amine** is robustly achieved through the combined application of NMR, IR, and MS. Mass spectrometry confirms the molecular weight (185.23 g/mol) and elemental formula ($C_{11}H_{11}N_3$). IR spectroscopy validates the presence of key functional groups, most notably the secondary amine N-H bond ($\sim 3330\text{ cm}^{-1}$) and aromatic C=C/C=N bonds ($\sim 1600\text{-}1450\text{ cm}^{-1}$). Finally, ^1H and ^{13}C NMR spectroscopy provide an unambiguous map of the molecular skeleton, confirming the connectivity between the benzyl and pyrimidine moieties. This comprehensive spectroscopic data set serves as an essential benchmark for confirming the identity, purity, and structural integrity of **N-benzylpyrimidin-5-amine** in any research or development setting.

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